7-Didemethyl Minocycline

Pharmaceutical Analysis Impurity Profiling Thin-Layer Chromatography

7-Didemethyl Minocycline (CAS 5679-00-5), systematically named (4S,4aS,5aR,12aS)-7-amino-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide, is a structurally defined derivative of the second-generation tetracycline antibiotic minocycline. It is generated as a process impurity during minocycline synthesis and is formally designated as Minocycline EP Impurity D by the European Pharmacopoeia (Ph.

Molecular Formula C21H23N3O7
Molecular Weight 429.4 g/mol
CAS No. 5679-00-5
Cat. No. B3145117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Didemethyl Minocycline
CAS5679-00-5
Molecular FormulaC21H23N3O7
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N
InChIInChI=1S/C21H23N3O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t7-,9-,15-,21-/m0/s1
InChIKeyKUCXSQAEZLTFDE-UVPAEMEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Didemethyl Minocycline (CAS 5679-00-5): Sourcing the EP Impurity D Reference Standard for Minocycline Quality Control


7-Didemethyl Minocycline (CAS 5679-00-5), systematically named (4S,4aS,5aR,12aS)-7-amino-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide, is a structurally defined derivative of the second-generation tetracycline antibiotic minocycline. It is generated as a process impurity during minocycline synthesis and is formally designated as Minocycline EP Impurity D by the European Pharmacopoeia (Ph. Eur.) [1]. The compound features a molecular formula of C21H23N3O7 (MW 429.4 g/mol) and is characterized by the replacement of the 7-dimethylamino group of the parent drug with a primary 7-amino group. As an official pharmacopoeial impurity reference standard, its primary value lies in enabling validated analytical methods for minocycline active pharmaceutical ingredient (API) purity assessment [2].

Why 7-Didemethyl Minocycline Cannot Be Substituted by Other Minocycline Impurity Standards in Validated Purity Methods


Minocycline API and its pharmaceutical formulations can contain multiple structurally related impurities, including 4-epiminocycline, 6-deoxy-6-demethyltetracycline (6-DODMTC), 7-monodemethylminocycline, 9-minocycline, and 7-didemethylminocycline [1]. Generic substitution of one impurity reference standard for another is invalid because each impurity exhibits distinct chromatographic retention behavior and detection characteristics. Critically, published TLC and HPLC methods demonstrate that 7-didemethylminocycline is one of only two related substances that can be chromatographically resolved as a well-separated, single peak from the minocycline parent, whereas impurities such as 7-monodemethylminocycline and 6-DODMTC co-elute or only partially separate from minocycline [2]. The use of a certified, identity-confirmed 7-didemethylminocycline reference standard is therefore essential for the accurate quantification of this specific impurity in drug substance release testing, stability studies, and ANDA submissions.

Quantitative Evidence for the Selection of 7-Didemethyl Minocycline (EP Impurity D) Over Related Minocycline Impurities


Chromatographic Resolution: 7-Didemethylminocycline as a Well-Separated Impurity Peak on Validated TLC Systems

In a validated TLC system using silica gel plates pre-sprayed with 10% sodium edetate (pH 9.0) and a mobile phase of dichloromethane-methanol-water (57:35:8, v/v/v), 4-epiminocycline and 7-didemethylminocycline were the only two related substances that achieved complete baseline separation from the minocycline parent peak and from each other. In contrast, 7-monodemethylminocycline and 6-deoxy-6-demethyltetracycline (6-DODMTC) were not resolved from each other and exhibited only partial separation from minocycline [1]. This differential separation performance is critical for unambiguous identification and quantification.

Pharmaceutical Analysis Impurity Profiling Thin-Layer Chromatography

Capillary Zone Electrophoresis: Distinct Electrophoretic Mobility of 7-Didemethylminocycline Among Minocycline Impurities

A capillary zone electrophoresis (CZE) method developed for minocycline analysis identified 7-didemethylminocycline as one of five distinct potential impurities with resolvable electrophoretic mobility. Under optimized conditions (fused silica capillary, 25 mM sodium tetraborate/1 mM EDTA buffer at pH 11.75, 13 kV, 15°C, UV detection at 254 nm), the relative standard deviations, linearity, and sensitivity parameters (LOD and LOQ) were established and directly compared with those of liquid chromatography [1]. The method development was specifically undertaken with a defined mixture of minocycline and all five known related substances, confirming that 7-didemethylminocycline can be electrophoretically distinguished as a discrete peak.

Capillary Electrophoresis Pharmaceutical Quality Control Impurity Analysis

Structural Differentiation at C-7: Impact of Dimethylamino-to-Amino Substitution on Pharmacological Profile

The C-7 dimethylamino group of minocycline is a key structural determinant of its enhanced antibacterial potency and its ability to overcome certain tetracycline resistance mechanisms [1]. 7-Didemethylminocycline, bearing a primary 7-amino group instead, thereby represents a structurally distinct chemical entity. SAR studies on the tetracycline class have established that C-7 substitution patterns directly influence ribosomal binding affinity, bacterial uptake efficiency, and susceptibility to tetracycline-specific resistance determinants (e.g., TetX inactivation) [2]. While dedicated antibacterial MIC panels for 7-didemethylminocycline are not publicly available, the structural divergence from minocycline at this pharmacophoric position is sufficient to warrant its separate consideration as an impurity standard rather than assuming pharmacological equivalence.

Structure-Activity Relationship Tetracycline Chemistry C-7 Modification

Regulatory Designation: Official Pharmacopoeial Status as Minocycline EP Impurity D

7-Didemethylminocycline is formally designated as Minocycline EP Impurity D by the European Pharmacopoeia and is recognized in the United States Pharmacopeia (USP) impurity profile for minocycline hydrochloride . This official designation distinguishes it from other minocycline-related substances that lack compendial recognition. The compound's role in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) is specifically documented by certified reference standard suppliers [1]. The maximum allowable limit for Impurity D in minocycline hydrochloride drug substance is specified as not more than 0.15% in the EP monograph, establishing a quantitative regulatory threshold that mandates its accurate measurement [2].

Pharmacopoeial Standard Regulatory Compliance ANDA Submission

Improved LC Method Validation: 7-DDMMC Among Five Known Impurities Fully Resolved by XTerra RP-18

An improved isocratic LC method using XTerra RP-18 stationary phase (5 μm, 25 cm × 4.6 mm) with a mobile phase of acetonitrile–0.2 M tetrabutylammonium hydrogen sulfate (pH 6.5)–0.2 M EDTA (pH 6.5)–water (20:20:20:40) achieved complete separation of minocycline from eight components, including the five known impurities 6-DODMTC, 9-minocycline, 7-didemethylminocycline, 7-monodemethylminocycline, and 4-epiminocycline [1]. The total analysis time was less than 20 minutes, and the method demonstrated robustness through central composite experimental design validation. The ability to consistently resolve 7-didemethylminocycline as a discrete peak in a validated, pharmacopoeia-acceptable LC system is a critical quality attribute for its use as a reference standard [2].

Liquid Chromatography Method Validation Impurity Separation

Chemical Stability and Degradation Pathway: 7-Didemethylminocycline as a Marker for Minocycline Degradation Monitoring

In stability-indicating densitometric TLC studies of minocycline, 7-didemethylminocycline was tracked as one of the identifiable degradation-related impurities. Minocycline is susceptible to degradation in aqueous solutions, influenced by pH, temperature, oxygen, and metal ions . The development of validated stability-indicating methods requires authenticated impurity reference standards to distinguish degradation products from process impurities. 7-Didemethylminocycline, as a compound generated through N-demethylation pathways, serves as a marker for assessing the extent of minocycline degradation under stress conditions and for validating the specificity of stability-indicating analytical methods [1].

Stability-Indicating Methods Forced Degradation Minocycline Stability

Procurement-Relevant Application Scenarios for 7-Didemethyl Minocycline (EP Impurity D)


Minocycline API Purity Release Testing Under EP/USP Compliance

Pharmaceutical quality control laboratories performing minocycline hydrochloride API batch release must demonstrate compliance with the EP monograph acceptance criterion of ≤0.15% for Impurity D (7-didemethylminocycline) using a validated HPLC method [1]. The method requires an authenticated 7-didemethylminocycline reference standard for system suitability testing, calibration curve preparation, and impurity quantification. The well-characterized chromatographic behavior of 7-didemethylminocycline on XTerra RP-18 columns (complete resolution from minocycline and co-impurities in <20 minutes) supports its reliable use in routine QC workflows [2].

Method Development and Validation for ANDA Submissions

Generic pharmaceutical manufacturers pursuing ANDA approvals for minocycline products must develop and validate an analytical method capable of resolving and quantifying all known impurities. 7-Didemethylminocycline reference standards are specifically required for method validation activities including specificity demonstration, linearity assessment, accuracy/recovery studies, and determination of LOQ/LOD [1]. The availability of orthogonal analytical techniques (TLC, CZE, and HPLC) that have been demonstrated to effectively resolve 7-didemethylminocycline provides method developers with multiple validated approaches [2], [3].

Stability-Indicating Method Validation for Minocycline Drug Products

Forced degradation studies on minocycline drug substances and finished products require the use of authenticated impurity standards to confirm that analytical methods are stability-indicating (i.e., capable of separating degradation products from the parent drug). 7-Didemethylminocycline, as an N-demethylation product of minocycline, is a relevant marker impurity for assessing oxidative and thermal degradation pathways [1]. Certified reference standards with documented purity (typically ≥95% by HPLC) are essential for generating reliable forced degradation data for ICH-compliant stability sections of regulatory dossiers [2].

Synthetic Chemistry Research on C-7 Modified Tetracycline Analogs

Medicinal chemistry groups investigating structure-activity relationships at the C-7 position of the tetracycline scaffold require authentic 7-didemethylminocycline as a synthetic intermediate or analytical comparator. The established SAR literature confirms that C-7 substitution directly impacts ribosomal binding and resistance susceptibility [1]. 7-Didemethylminocycline serves as a key reference compound for evaluating the pharmacological consequences of C-7 demethylation and as a potential intermediate for synthesizing novel C-7 functionalized tetracycline derivatives with altered antibacterial or non-antibiotic properties [2].

Quote Request

Request a Quote for 7-Didemethyl Minocycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.